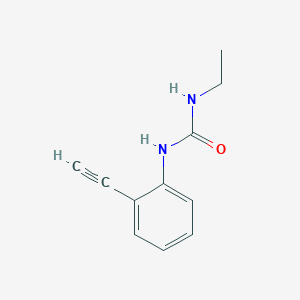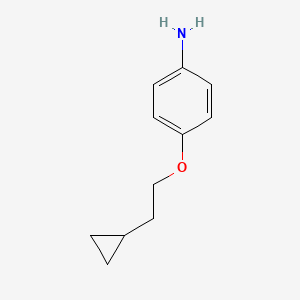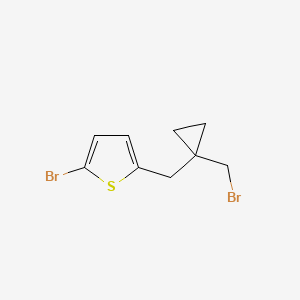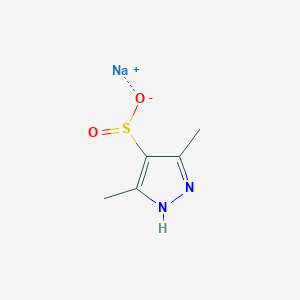
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate is a chemical compound with the molecular formula C₅H₇N₂NaO₂S and a molecular weight of 182.18 g/mol . This compound is known for its unique molecular structure, which includes a pyrazole ring substituted with methyl groups at positions 3 and 5, and a sulfinate group at position 4 . It is primarily used in research and development due to its versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate typically involves the reaction of 3,5-dimethylpyrazole with sulfur dioxide and a suitable base, such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired sulfinate product. The general reaction scheme can be represented as follows:
[ \text{3,5-dimethylpyrazole} + \text{SO}_2 + \text{NaOH} \rightarrow \text{this compound} ]
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories and specialized chemical manufacturing facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfinate group can yield sulfonate derivatives, while substitution reactions can produce a wide range of pyrazole derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various chemical reactions. The pyrazole ring can interact with biological targets, potentially affecting enzyme activity and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: Lacks the sulfinate group but shares the pyrazole ring structure.
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfonate: Contains a sulfonate group instead of a sulfinate group.
3,5-Dimethyl-1H-pyrazole-4-carboxylate: Contains a carboxylate group instead of a sulfinate group.
Uniqueness
Sodium 3,5-dimethyl-1H-pyrazole-4-sulfinate is unique due to the presence of the sulfinate group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C5H7N2NaO2S |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
sodium;3,5-dimethyl-1H-pyrazole-4-sulfinate |
InChI |
InChI=1S/C5H8N2O2S.Na/c1-3-5(10(8)9)4(2)7-6-3;/h1-2H3,(H,6,7)(H,8,9);/q;+1/p-1 |
Clave InChI |
AZOJIWQSQSPQPY-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=NN1)C)S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


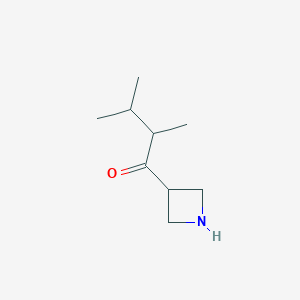
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
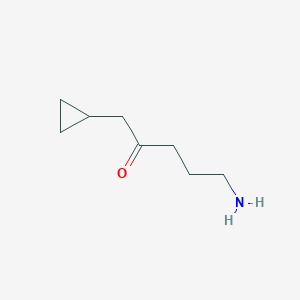
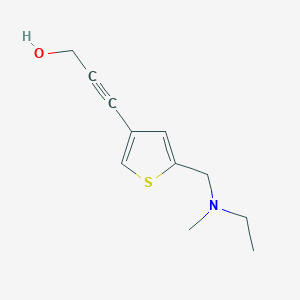
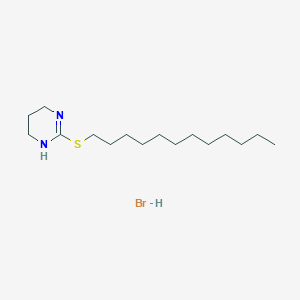

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
